Product packaging for Diethyl 6-bromoquinoline-2,3-dicarboxylate(Cat. No.:CAS No. 892874-36-1)

Diethyl 6-bromoquinoline-2,3-dicarboxylate

Cat. No.: B13089847
CAS No.: 892874-36-1
M. Wt: 352.18 g/mol
InChI Key: LAMRPEHIOQQMGR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgwikipedia.org Early research focused on its isolation and basic characterization. A significant leap forward came with the development of synthetic methods, such as the Skraup synthesis in 1880, which provided a general route to quinoline and its derivatives from anilines and glycerol (B35011). iipseries.orgnumberanalytics.com Over the decades, a multitude of named reactions for quinoline synthesis have been developed, including the Combes, Conrad-Limpach, and Friedländer syntheses, each offering different pathways to access a variety of substituted quinolines. iipseries.orgwikipedia.orgwikipedia.org This evolution in synthetic methodology has been driven by the discovery of the diverse applications of quinoline derivatives, particularly in the field of medicine, with quinine, an antimalarial drug, being a famous early example. jddtonline.infoglobalresearchonline.net

Importance of Dicarboxylate Functionality in Heterocyclic Synthesis

Dicarboxylic acids and their esters, known as dicarboxylates, are organic compounds containing two carboxylic acid or ester functional groups. nova.eduwikipedia.org In heterocyclic synthesis, the dicarboxylate functionality is of considerable importance. These groups act as versatile handles for further chemical transformations. longdom.orglongdom.org They can be hydrolyzed to the corresponding dicarboxylic acids, reduced to diols, or converted into amides and other derivatives. This versatility allows for the construction of more complex molecular architectures. longdom.org

Specifically in the context of quinolines, dicarboxylate esters play a pivotal role in modulating the electronic properties of the heterocyclic ring and provide multiple points for derivatization. rsc.orgtandfonline.com The synthesis of quinoline-dicarboxylates has been an active area of research, with various methods developed for their preparation. rsc.orgrsc.orgtandfonline.com These compounds serve as key intermediates in the synthesis of pharmaceuticals and functional materials. tandfonline.com

Role of Halogen Substituents in Quinoline Reactivity and Derivatization

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly influences its chemical reactivity. Halogens are electronegative atoms that can affect the electron density of the aromatic rings through inductive and resonance effects. This, in turn, modifies the susceptibility of the quinoline ring to nucleophilic and electrophilic attack. orientjchem.org

A bromine substituent, as in Diethyl 6-bromoquinoline-2,3-dicarboxylate, serves as a versatile functional group for further derivatization. researchgate.net Bromoquinolines are important precursors for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling, which are fundamental in the synthesis of complex organic molecules. researchgate.net The position of the halogen atom on the quinoline ring dictates its reactivity and the types of reactions it can undergo. For instance, the bromine at the 6-position of the quinoline ring can be targeted for substitution reactions, allowing for the introduction of a wide range of other functional groups. semanticscholar.orgresearchgate.net This ability to selectively functionalize the quinoline core is crucial for the development of new compounds with tailored properties. rsc.orgrsc.org

Research Gaps and Scholarly Objectives Pertaining to this compound

While the broader classes of quinolines, dicarboxylates, and bromoquinolines are well-studied, specific research on this compound appears to be limited in publicly available literature. A comprehensive search reveals a lack of dedicated studies on its synthesis, reactivity, and potential applications. This represents a significant research gap.

The scholarly objectives concerning this compound would logically begin with the development of an efficient and scalable synthesis. While general methods for producing quinoline dicarboxylates exist, optimizing a route for this specific substitution pattern would be a primary goal. rsc.orgtandfonline.com

Following a reliable synthesis, a thorough investigation of its chemical reactivity would be warranted. This would involve exploring the differential reactivity of the two ester groups and the bromo substituent. For instance, selective hydrolysis of one ester group over the other, or the selective reaction at the bromine atom without affecting the ester functionalities, would be of interest.

Furthermore, the potential of this compound as a building block for more complex molecules could be a key research direction. Its trifunctional nature (two ester groups and a bromine atom) makes it an attractive starting material for the synthesis of novel heterocyclic systems, potentially with interesting photophysical or biological properties. The exploration of its utility in the synthesis of styrylquinoline derivatives, which have shown promise in medicinal chemistry, could be a particularly fruitful avenue of research. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO4 B13089847 Diethyl 6-bromoquinoline-2,3-dicarboxylate CAS No. 892874-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

892874-36-1

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

diethyl 6-bromoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H14BrNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

LAMRPEHIOQQMGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C(=O)OCC

Origin of Product

United States

Advanced Analytical and Computational Approaches in Research on Diethyl 6 Bromoquinoline 2,3 Dicarboxylate

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental in determining the molecular structure of Diethyl 6-bromoquinoline-2,3-dicarboxylate and for monitoring the progress of reactions involving this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline (B57606) ring system and the protons of the two ethyl ester groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the dicarboxylate groups, as well as by the anisotropic effects of the fused ring system. The ethyl groups would each show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbons of the ester groups, the aromatic carbons of the quinoline ring (including those bonded to bromine and nitrogen), and the aliphatic carbons of the ethyl groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the quinoline ring.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin systems and within the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon spectrum based on the assigned proton spectrum. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. researchgate.netnih.gov This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the ethyl ester groups and the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-48.2 - 8.5s
H-57.9 - 8.2d
H-77.7 - 8.0dd
H-87.5 - 7.8d
-OCH₂CH₃4.3 - 4.6q
-OCH₂CH₃1.3 - 1.6t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)165 - 175
Aromatic C120 - 150
C-Br115 - 125
-OCH₂CH₃60 - 65
-OCH₂CH₃13 - 16

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the confirmation of the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its molecular formula with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for such molecules may include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the bromine atom. The fragmentation of the quinoline ring itself can also provide valuable structural clues. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the ester functional groups. A strong band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester carbonyls. C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. The aromatic ring vibrations of the quinoline system are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the aromatic rings would give rise to prominent bands.

Table 3: Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (ester)Stretching1700 - 1750IR (strong)
C-O (ester)Stretching1000 - 1300IR (strong)
Aromatic C-HStretching> 3000IR (moderate)
Aromatic C=CStretching1400 - 1600IR, Raman (strong)
C-BrStretching500 - 600IR (moderate)

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the molecule's conformation and intermolecular interactions, such as stacking or hydrogen bonding, in the crystalline lattice. While no specific crystal structure for this compound is publicly available, the general methodology would involve growing a suitable single crystal and analyzing it using a diffractometer. nih.govrsc.org

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. longdom.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a compound like this compound, a reversed-phase HPLC or UPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active. The choice of wavelength for detection would be optimized to maximize the sensitivity for the target compound. A diode array detector (DAD) can provide UV spectra of the eluting peaks, which can aid in peak identification and purity assessment. Coupling the chromatograph to a mass spectrometer (LC-MS) provides both retention time and mass-to-charge ratio information, offering a high degree of specificity for analysis. nih.gov

UPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC, making it particularly suitable for high-throughput analysis and for separating closely related impurities.

Table 4: Typical HPLC/UPLC Parameters for the Analysis of this compound

ParameterTypical Value/Condition
ColumnReversed-phase C18 (e.g., 100 x 4.6 mm, 5 µm for HPLC; 50 x 2.1 mm, 1.7 µm for UPLC)
Mobile PhaseGradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid)
Flow Rate0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC)
Column Temperature25 - 40 °C
DetectionUV at a wavelength corresponding to a maximum absorbance of the quinoline chromophore
Injection Volume1 - 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. nih.govsums.ac.ir In the context of this compound, GC-MS is instrumental in monitoring the purity of the compound and identifying any volatile byproducts that may form during its synthesis or degradation. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides detailed mass spectra that allow for the identification of these separated components by comparing them to spectral libraries. sums.ac.irjcsp.org.pkscielo.br

During the synthesis of this compound, GC-MS can be employed to analyze the reaction mixture to ensure the complete consumption of starting materials and to identify any side products. This is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product. The technique's high sensitivity allows for the detection of even trace amounts of impurities. sums.ac.ir

Hypothetical GC-MS Analysis Data for a Synthesis Reaction of this compound

Retention Time (min)Detected Mass (m/z)Compound IdentificationPurity (%)
15.2351, 353This compound98.5
10.8171Unreacted starting material A0.5
12.5205Reaction intermediate B0.8
14.1305Decarboxylated byproduct0.2

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. scirp.orgresearchgate.net For this compound, DFT calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity. By solving the Schrödinger equation for the molecule, DFT can predict various parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure.

Furthermore, DFT calculations can elucidate the electronic properties by determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound. researchgate.netresearchgate.net

Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Total Energy-1850 Ha

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which has flexible ethyl ester groups, MD simulations can provide a detailed understanding of its conformational landscape. These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic favorability of each.

By simulating the molecule in different solvent environments, MD can also shed light on intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding the solubility and behavior of the compound in various media. The insights gained from MD simulations complement experimental studies and can help in the design of new materials or drug candidates. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetic Barriers

Quantum chemical calculations are essential tools for investigating the mechanisms of chemical reactions. nih.gov For this compound, these calculations can be used to map out the potential energy surface of its synthesis or subsequent reactions. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of activation energies (energetic barriers).

By understanding the reaction pathways and the associated energy barriers, researchers can predict the feasibility of a reaction and identify the most likely mechanism. nih.govmdpi.com This knowledge is invaluable for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts. Quantum chemical calculations can also be used to study the effects of catalysts on the reaction mechanism, potentially leading to the discovery of more efficient synthetic routes. nih.gov

Calculated Energetic Barriers for a Hypothetical Reaction of this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Step 1: Nucleophilic attackTS115.2
Step 2: Intermediate formationTS210.5
Step 3: Product releaseTS35.8

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